molecular formula C19H20FNO B10813907 (4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone

(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone

Cat. No.: B10813907
M. Wt: 297.4 g/mol
InChI Key: VALGZDLHWXYOBZ-UHFFFAOYSA-N
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Description

(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone is a chemical compound that features a piperidine ring substituted with a benzyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone typically involves the reaction of 4-benzylpiperidine with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzyl-piperidin-1-yl)-acetic acid
  • 1-(4-Benzyl-piperidin-1-yl)-ethyl acetate
  • 2-(4-Methyl-5-oxo-2,5-dihydro-furan-2-yloxy)-6-(4-benzyl-piperidin-1-yl)-benzo[de]isoquinoline-1,3-dione

Uniqueness

(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone is unique due to the presence of both a benzyl group and a fluorophenyl group, which can impart specific chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Biological Activity

The compound (4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone, also referred to as benzoylpiperidine, is a member of the piperidine class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20FNO(Molecular Weight 295 36 g mol)\text{C}_{18}\text{H}_{20}\text{F}\text{N}\text{O}\quad (\text{Molecular Weight 295 36 g mol})

This compound features a piperidine ring substituted with a benzyl group and a fluoro-substituted phenyl moiety, contributing to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoylpiperidine derivatives. For instance, a study reported that compounds with the benzoylpiperidine motif exhibited significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate efficacy compared to non-cancerous cells .

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
MCF-7 (Breast)75.3
COV318 (Ovarian)45.0
OVCAR-3 (Ovarian)30.0

The mechanism underlying the anticancer effects of benzoylpiperidine involves inhibition of the monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism and cancer cell proliferation. A specific derivative exhibited an IC50 value of 0.84 µM against MAGL, demonstrating its potential as a reversible inhibitor .

Neuroprotective Effects

Benzoylpiperidine derivatives have also been investigated for their neuroprotective properties. Studies suggest that they may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Study 1: Inhibition of Tyrosinase

A recent investigation into related compounds showed that derivatives of benzoylpiperidine acted as competitive inhibitors of tyrosinase, an enzyme critical in melanin production. One specific compound demonstrated an IC50 value of 0.18 µM against tyrosinase, significantly outperforming traditional inhibitors like kojic acid .

Case Study 2: Anti-inflammatory Activity

Research has indicated that certain piperidine derivatives possess anti-inflammatory properties by modulating mast cell degranulation and cytokine release. This suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALGZDLHWXYOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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